molecular formula C11H9NO3 B114293 (S)-N-Glycidylphthalimide CAS No. 161596-47-0

(S)-N-Glycidylphthalimide

Cat. No.: B114293
CAS No.: 161596-47-0
M. Wt: 203.19 g/mol
InChI Key: DUILGEYLVHGSEE-ZETCQYMHSA-N
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Description

(S)-N-Glycidylphthalimide is a chiral compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol . It is also known as this compound. This compound is characterized by the presence of an epoxy group and a phthalimide moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Glycidylphthalimide typically involves the reaction of phthalimide with an epoxide. One common method is the reaction of phthalimide with (S)-glycidyl tosylate in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Glycidylphthalimide undergoes various chemical reactions, including:

    Nucleophilic substitution: The epoxy group is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Oxidation: Oxidative cleavage of the epoxy ring can yield diols.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

Major Products Formed

    Nucleophilic substitution: Products include substituted phthalimides with various functional groups.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: The major products are diols.

Scientific Research Applications

(S)-N-Glycidylphthalimide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-N-Glycidylphthalimide involves the reactivity of the epoxy group. The epoxy group can undergo nucleophilic attack, leading to ring-opening reactions that form various functionalized products. These reactions are facilitated by the electron-withdrawing nature of the phthalimide moiety, which stabilizes the transition state and enhances the reactivity of the epoxy group .

Comparison with Similar Compounds

Similar Compounds

    ®-(-)-N-(2,3-Epoxypropyl)phthalimide: The enantiomer of (S)-N-Glycidylphthalimide, with similar chemical properties but different optical activity.

    N-(2,3-Epoxypropyl)phthalimide: The racemic mixture of the compound, containing both (S)- and ®-enantiomers.

    N-Glycidylphthalimide: A compound with a similar structure but without the chiral center.

Uniqueness

This compound is unique due to its chiral nature, which imparts specific optical activity and enantioselectivity in chemical reactions. This makes it valuable in asymmetric synthesis and the development of chiral pharmaceuticals .

Properties

IUPAC Name

2-[[(2S)-oxiran-2-yl]methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-10-8-3-1-2-4-9(8)11(14)12(10)5-7-6-15-7/h1-4,7H,5-6H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUILGEYLVHGSEE-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)CN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352110
Record name 2-{[(2S)-Oxiran-2-yl]methyl}-1H-isoindole-1,3(2H)-dione
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Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161596-47-0
Record name 2-[(2S)-2-Oxiranylmethyl]-1H-isoindole-1,3(2H)-dione
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URL https://commonchemistry.cas.org/detail?cas_rn=161596-47-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycidyl phthalimide, (S)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(2S)-Oxiran-2-yl]methyl}-1H-isoindole-1,3(2H)-dione
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Record name N-((2S)-Oxiran-2-ylmethyl)-1H-isoindol-1,3(2H)-dione
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Record name 1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-oxiranylmethyl]
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Record name Glycidyl Phthalimide, (S)-
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Synthesis routes and methods

Procedure details

Step1: To a suspension of potassium phthalimide (5.0 g, 27 mmol) in DMF (75 ml) was added epibromohydrin (2.5 ml, 29 mmol), and the mixture was stirred at 120° C. for 3 h. After adding water, the mixture was extracted with (hexane/ethyl acetate=3/1), washed with brine, dried over magnesium sulfate, and then filtered. Concentrating under vacuum gave N-(2,3-epoxypropyl)phthalimide (2.81 g, 51%) which was used in the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is (S)-(+)-N-(2,3-Epoxypropyl)phthalimide used in the synthesis of Rivaroxaban?

A1: (S)-(+)-N-(2,3-Epoxypropyl)phthalimide serves as a crucial chiral building block in the synthesis of Rivaroxaban []. The research paper describes a multi-step synthesis where this compound reacts with a precursor molecule, benzyl 4-(3-oxomorpholino)phenylcarbamate, through a ring-opening reaction. This reaction is followed by hydrolysis with hydrazine hydrate and a final step involving 5-chlorothiophene-2-carbonyl chloride to yield Rivaroxaban []. The use of (S)-(+)-N-(2,3-Epoxypropyl)phthalimide ensures the desired stereochemistry at a specific position in the final Rivaroxaban molecule.

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